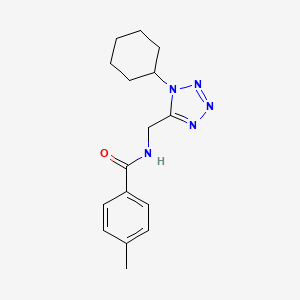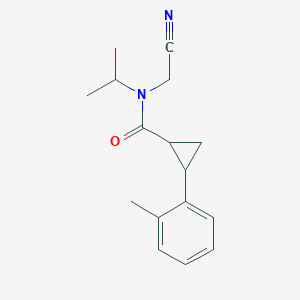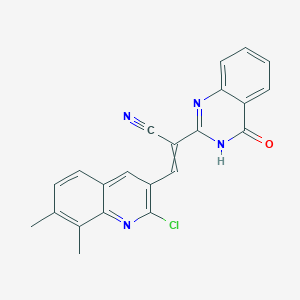![molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9](/img/structure/B2845009.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.73 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorobenzyl ether and an ethoxy group. It is primarily used in research and development within the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2-Chloro-6-fluorobenzyl bromide: Similar to the chloride derivative but with different reactivity due to the bromine atom.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group, along with the ethoxy and aldehyde functionalities, makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYITEQBQAXIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
![2-{[(4-methoxyphenyl)methyl]sulfanyl}-N-methyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine](/img/structure/B2844934.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2844940.png)

![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)


![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
